An In-depth Technical Guide to cis-2-Benzoyl-3-(trifluoromethyl)oxirane
An In-depth Technical Guide to cis-2-Benzoyl-3-(trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
cis-2-Benzoyl-3-(trifluoromethyl)oxirane is a fascinating and synthetically challenging molecule that holds considerable potential in the realm of medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group (–CF3) into an epoxide scaffold, particularly with a defined cis-stereochemistry, offers a unique combination of chemical reactivity and metabolic stability. The trifluoromethyl group, with its high electronegativity and lipophilicity, is a well-established bioisostere for various functional groups, capable of enhancing a molecule's binding affinity to biological targets and improving its pharmacokinetic profile. The oxirane (epoxide) ring, a strained three-membered heterocycle, is a versatile synthetic intermediate susceptible to a range of ring-opening reactions, allowing for the introduction of diverse functionalities.
This technical guide provides a comprehensive overview of cis-2-Benzoyl-3-(trifluoromethyl)oxirane, from its synthesis and predicted chemical behavior to its potential applications in the development of novel therapeutic agents. While this specific isomer is not extensively documented in the scientific literature, this guide will leverage established principles of organic chemistry and data from closely related compounds to provide a robust and scientifically grounded resource.
Molecular Identity and Properties
A clear identification of the target molecule is paramount for any scientific investigation. The key identifiers and properties of cis-2-Benzoyl-3-(trifluoromethyl)oxirane are summarized below.
| Property | Value | Source |
| CAS Number | 110960-53-7 | [1][2] |
| Molecular Formula | C₁₀H₇F₃O₂ | [1] |
| Molecular Weight | 216.16 g/mol | [2] |
| IUPAC Name | (cis)-Phenyl(3-(trifluoromethyl)oxiran-2-yl)methanone | - |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(O2)C(F)(F)F | - |
Synthetic Approach: A Guided Pathway
The synthesis of cis-2-Benzoyl-3-(trifluoromethyl)oxirane is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The most logical and established route proceeds through the synthesis of a trifluoromethylated chalcone precursor, followed by a stereoselective epoxidation.
Part 1: Synthesis of the Chalcone Precursor
The precursor to our target epoxide is (2E)-1-phenyl-3-(trifluoromethyl)prop-2-en-1-one. This α,β-unsaturated ketone is a type of chalcone, a class of compounds known for their diverse biological activities. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.
Experimental Protocol: Synthesis of (2E)-1-phenyl-3-(trifluoromethyl)prop-2-en-1-one
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Reaction Setup: To a stirred solution of acetophenone (1.0 eq.) in a suitable solvent such as ethanol or methanol, add a solution of 3,3,3-trifluoropropionaldehyde (1.1 eq.).
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Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0 eq.), to the reaction mixture at room temperature. The causality behind using a strong base is to deprotonate the α-carbon of acetophenone, generating an enolate which then acts as the nucleophile.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.
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Isolation and Purification: The crude chalcone will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (E)-isomer.
Part 2: Stereoselective Epoxidation
The crucial step in obtaining the desired cis-epoxide is the stereoselective epoxidation of the trifluoromethyl chalcone. The stereochemical outcome of the epoxidation of chalcones can be influenced by the choice of the epoxidizing agent and the reaction conditions. For the synthesis of cis-epoxides from trans-chalcones, nucleophilic epoxidation is the preferred method.
Experimental Protocol: Synthesis of cis-2-Benzoyl-3-(trifluoromethyl)oxirane
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Reaction Setup: Dissolve the synthesized (2E)-1-phenyl-3-(trifluoromethyl)prop-2-en-1-one (1.0 eq.) in a suitable solvent system, such as a mixture of methanol and dichloromethane, in a flask equipped with a magnetic stirrer.
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Nucleophilic Epoxidation: Cool the solution to 0 °C in an ice bath. Add a solution of a nucleophilic oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The hydroxide ion deprotonates the hydrogen peroxide to form the hydroperoxide anion, which is the active nucleophile that attacks the electron-deficient double bond of the chalcone. The cis-selectivity in the epoxidation of many chalcones under these conditions is well-documented.
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Reaction Progress: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.
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Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the cis-2-Benzoyl-3-(trifluoromethyl)oxirane.
Caption: Synthetic workflow for cis-2-Benzoyl-3-(trifluoromethyl)oxirane.
Predicted Chemical Reactivity and Mechanistic Insights
The reactivity of cis-2-Benzoyl-3-(trifluoromethyl)oxirane is dominated by the interplay between the strained epoxide ring and the electronic effects of the trifluoromethyl and benzoyl substituents.
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Electrophilicity of the Epoxide Ring: The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbon atom to which it is attached (C3). This makes the epoxide highly susceptible to nucleophilic attack.
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Regioselectivity of Ring-Opening: In nucleophilic ring-opening reactions, the nucleophile is expected to preferentially attack the more electrophilic and less sterically hindered carbon atom. In this case, under basic or neutral conditions, nucleophilic attack is predicted to occur at the C2 position due to the directing effect of the benzoyl group and to avoid the sterically more demanding trifluoromethyl group. However, under acidic conditions, where the epoxide oxygen is protonated, the reaction may proceed via a more carbocation-like transition state, and attack at the C3 position, which can better stabilize a partial positive charge due to the influence of the adjacent phenyl ring, becomes more likely.
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Stereoselectivity: The ring-opening of epoxides with nucleophiles typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack. This predictable stereochemical outcome makes these compounds valuable chiral building blocks.
Caption: Predicted reactivity of cis-2-Benzoyl-3-(trifluoromethyl)oxirane.
Potential Applications in Drug Development
The unique structural features of cis-2-Benzoyl-3-(trifluoromethyl)oxirane make it a promising scaffold for the development of novel therapeutic agents.
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Anticancer Activity: Chalcones and their epoxide derivatives have been extensively studied for their anticancer properties. The trifluoromethyl group can enhance the cytotoxic effects of these compounds. Research on related 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives has shown potent in vitro antitumor activity.[3] The epoxide moiety can react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cell death.
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Enzyme Inhibition: The electrophilic nature of the epoxide ring makes it a potential covalent inhibitor of enzymes. By designing the rest of the molecule to have an affinity for the active site of a target enzyme, this compound could be developed into a highly specific and potent inhibitor.
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Chiral Building Block: The defined stereochemistry of the cis-epoxide allows for its use as a chiral building block in the synthesis of more complex and stereochemically rich molecules with potential biological activity. The predictable stereochemical outcome of its ring-opening reactions is a significant advantage in asymmetric synthesis.
Spectroscopic Characterization Guide
For researchers who successfully synthesize this compound, the following are the expected key features in its spectroscopic analysis:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzoyl group. The two protons on the epoxide ring would appear as a doublet and a doublet of quartets, with a cis-coupling constant. The chemical shifts would be influenced by the neighboring benzoyl and trifluoromethyl groups.
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¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the epoxide ring. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong peak for the carbonyl (C=O) stretching of the benzoyl group and characteristic bands for the C-O-C stretching of the epoxide ring.
Conclusion
cis-2-Benzoyl-3-(trifluoromethyl)oxirane represents a molecule of significant interest at the intersection of fluorine chemistry and medicinal research. While detailed studies on this specific compound are sparse, this guide provides a scientifically sound framework for its synthesis, predicted reactivity, and potential applications. The combination of a reactive epoxide, a bio-pertinent trifluoromethyl group, and a defined stereochemistry makes it a valuable target for further investigation and a promising starting point for the design of novel therapeutic agents. The protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of this intriguing molecule.
References
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CIS-2-BENZOYL-3-(TRIFLUOROMETHYL)OXIRANE CAS 110960-53-7. (n.d.). Retrieved from [Link]
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Solano, B., Galiano, S., Garcia-Garcia, E., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. [Link]
